PPAR|A agonist 4

Catalog No.
S12888200
CAS No.
M.F
C24H22FN3O
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PPAR|A agonist 4

Product Name

PPAR|A agonist 4

IUPAC Name

2-[4-[(4-fluoro-2-propylbenzimidazol-1-yl)methyl]phenyl]benzamide

Molecular Formula

C24H22FN3O

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H22FN3O/c1-2-6-22-27-23-20(25)9-5-10-21(23)28(22)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)24(26)29/h3-5,7-14H,2,6,15H2,1H3,(H2,26,29)

InChI Key

DSWTXSDWPPFUCE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C=CC=C2F

PPAR agonist 4, also referred to as Compound 12, is a synthetic compound that acts as an agonist for the peroxisome proliferator-activated receptors, specifically PPAR-alpha, PPAR-delta, and PPAR-gamma. These receptors are critical in regulating various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. PPAR agonist 4 is noted for its ability to modulate gene expression linked to these pathways, making it a potential therapeutic agent for conditions such as metabolic syndrome and obesity-related disorders .

Involved include:

  • Binding to PPAR receptors: This involves non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  • Transcriptional activation: Following receptor activation, there is an increase in the expression of genes like fatty acid transport proteins and enzymes involved in lipid metabolism.

PPAR agonist 4 exhibits significant biological activity through its interaction with all three PPAR isoforms. Its effects include:

  • Lipid metabolism: Activation of PPAR-alpha leads to increased fatty acid oxidation and reduced triglyceride levels in plasma.
  • Glucose homeostasis: PPAR-gamma activation enhances insulin sensitivity and glucose uptake in peripheral tissues.
  • Anti-inflammatory effects: The compound's action on PPAR-delta contributes to the modulation of inflammatory responses by downregulating pro-inflammatory cytokines .

These activities suggest that PPAR agonist 4 could be beneficial in treating metabolic disorders characterized by dyslipidemia and insulin resistance.

The synthesis of PPAR agonist 4 typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, general approaches include:

  • Starting Materials: Selection of appropriate precursors that contain functional groups amenable to further modification.
  • Reactions: Employing reactions such as alkylation, acylation, or cyclization to build the core structure.
  • Purification: Utilizing chromatographic techniques to isolate and purify the final product.

The detailed synthetic pathway is often proprietary and may not be publicly disclosed in full .

PPAR agonist 4 has potential applications in various therapeutic areas:

  • Metabolic Syndrome Treatment: Due to its ability to improve lipid profiles and enhance insulin sensitivity.
  • Obesity Management: By promoting fatty acid oxidation and reducing adiposity.
  • Anti-inflammatory Therapies: Leveraging its effects on inflammation pathways for conditions like atherosclerosis or asthma .

Research is ongoing to explore additional applications related to neurodegenerative diseases due to its role in modulating energy metabolism within the brain .

Studies have shown that PPAR agonist 4 interacts with various signaling pathways beyond just the PPAR receptors. Notably:

  • Inflammatory Pathways: It has been demonstrated that activation of PPAR-alpha can inhibit nuclear factor kappa-light-chain-enhancer of activated B cells signaling, which is crucial in inflammatory responses .
  • Metabolic Pathways: Interaction with other nuclear receptors may enhance or modulate its effects on metabolism and energy homeostasis .

These interactions highlight the compound's potential for broader therapeutic implications.

Several compounds share structural or functional similarities with PPAR agonist 4. Here are some notable examples:

Compound NameTarget Receptor(s)Unique Features
GW501516PPAR-deltaPrimarily enhances lipid utilization; used in research for metabolic disorders.
RosiglitazonePPAR-gammaA thiazolidinedione used for diabetes management; primarily improves insulin sensitivity.
FenofibratePPAR-alphaUsed for lowering triglycerides; focuses on lipid regulation.
AleglitazarDual (PPAR-alpha & gamma)Investigated for broader metabolic syndrome treatment effects.

PPAR agonist 4 is unique due to its dual activity across all three major isoforms (alpha, delta, gamma), potentially offering a more comprehensive approach to managing metabolic disorders compared to compounds that selectively target only one receptor type .

Molecular Architecture of Peroxisome Proliferator-Activated Receptor Alpha Agonist 4

Peroxisome proliferator-activated receptor alpha agonist 4 represents a novel class of dual peroxisome proliferator-activated receptor alpha/delta agonist compounds characterized by a distinctive benzimidazole scaffold architecture [2]. The molecular framework of this compound deviates significantly from traditional fibrate-based peroxisome proliferator-activated receptor alpha agonists, incorporating a benzimidazole core structure that serves as the primary pharmacophore [2]. This benzimidazole-based molecular architecture was specifically designed to enhance selectivity against peroxisome proliferator-activated receptor gamma while maintaining potent agonistic activity toward both peroxisome proliferator-activated receptor alpha and delta subtypes [2].

The structural design of peroxisome proliferator-activated receptor alpha agonist 4 emerged from comprehensive structure-activity relationship studies based on the peroxisome proliferator-activated receptor alpha/gamma/delta agonist MHY2013 [2]. The benzimidazole scaffold provides a rigid heterocyclic framework that serves as the central molecular platform, with strategic substituents positioned to optimize binding interactions within the peroxisome proliferator-activated receptor alpha ligand-binding domain [27]. The compound features a carboxylic acid moiety that functions as the essential hydrogen bond donor, consistent with the canonical mechanism of peroxisome proliferator-activated receptor alpha activation [2].

PropertyPeroxisome Proliferator-Activated Receptor Alpha Agonist 41H-pyrazolo-[3,4-b]pyridine DerivativesFenofibric AcidBezafibratePemafibrate
Core StructureBenzimidazole1H-pyrazolo-[3,4-b]pyridinePhenoxyisobutyric acidPhenoxyisobutyric acidBenzoxazole
Molecular FormulaNot fully specifiedNot fully specifiedC17H15ClO4C19H20ClNO4C16H17NO4
Molecular Weight (g/mol)Not specifiedNot specified318.8361.8287.3
Peroxisome Proliferator-Activated Receptor Alpha ActivityDual alpha/delta agonistSelective alpha agonistActive (9.47 μM EC50)Active (30.4 μM EC50)Highly selective (0.0014 μM EC50)

The benzimidazole core structure of peroxisome proliferator-activated receptor alpha agonist 4 provides several advantages over conventional fibrate architectures [27]. The rigid planar structure of the benzimidazole ring system offers enhanced binding affinity through optimized pi-pi stacking interactions and hydrogen bonding capabilities [27]. Additionally, the nitrogen atoms within the benzimidazole ring can serve as hydrogen bond acceptors, potentially forming additional stabilizing interactions with amino acid residues in the peroxisome proliferator-activated receptor alpha ligand-binding domain [27].

Research findings indicate that the benzimidazole scaffold occupies a specific hydrophobic pocket within the peroxisome proliferator-activated receptor alpha ligand-binding domain, similar to how 1H-pyrazolo-[3,4-b]pyridine derivatives utilize a unique cavity between Ile272 and Ile354 [21]. This positioning allows the benzimidazole moiety to form critical hydrophobic interactions while maintaining the essential hydrogen bonding network required for peroxisome proliferator-activated receptor alpha activation [21]. The spatial arrangement of the benzimidazole core enables optimal complementarity with the three-dimensional architecture of the peroxisome proliferator-activated receptor alpha ligand-binding pocket [21].

Comparative Analysis with Canonical Peroxisome Proliferator-Activated Receptor Alpha Agonists

The molecular architecture of peroxisome proliferator-activated receptor alpha agonist 4 demonstrates significant structural divergence from canonical peroxisome proliferator-activated receptor alpha agonists, particularly the fibrate class of compounds [25]. Traditional fibrates, including fenofibric acid, bezafibrate, and gemfibrozil, are characterized by their phenoxyisobutyric acid core structure and flexible aliphatic chains [25]. In contrast, peroxisome proliferator-activated receptor alpha agonist 4 employs a rigid benzimidazole heterocyclic framework that fundamentally alters the ligand-receptor interaction profile [25].

Fenofibric acid, the active metabolite of fenofibrate, exhibits moderate peroxisome proliferator-activated receptor alpha selectivity with an EC50 value of 9.47 μM and demonstrates cross-reactivity with peroxisome proliferator-activated receptor gamma at concentrations of 61.0 μM [25]. The compound occupies multiple binding sites within the peroxisome proliferator-activated receptor alpha ligand-binding domain, with one molecule located at Arm I and another at Arm X regions [25]. This multiple binding mode contrasts sharply with the more specific binding pattern observed for peroxisome proliferator-activated receptor alpha agonist 4 [25].

Bezafibrate represents a pan-peroxisome proliferator-activated receptor agonist with modest selectivity profiles across all three peroxisome proliferator-activated receptor subtypes [25]. The compound exhibits EC50 values of 30.4 μM for peroxisome proliferator-activated receptor alpha, 86.7 μM for peroxisome proliferator-activated receptor delta, and 178 μM for peroxisome proliferator-activated receptor gamma [25]. Structural analysis reveals that bezafibrate occupies the Center/Arm II regions of the peroxisome proliferator-activated receptor alpha ligand-binding domain, representing the classical fibrate binding mode [25]. The broad activity profile of bezafibrate underscores the challenges associated with achieving subtype selectivity using traditional fibrate scaffolds [25].

Hydrogen Bonding PatternPeroxisome Proliferator-Activated Receptor Alpha Agonist 41H-pyrazolo-[3,4-b]pyridine DerivativesFibratesPemafibrate
Key Hydrogen Bond AcceptorsCarboxylic acid groupCarboxylic acid groupCarboxylic acid groupCarboxylic acid group
Peroxisome Proliferator-Activated Receptor Alpha Binding ResiduesHis449, Tyr473, His323 (inferred)Ser280, Tyr314, His440, Tyr464Ser280, Tyr314, His440, Tyr464Ser280, Tyr314, His440, Tyr464
Helix 12 StabilizationYes (predicted)Yes (Tyr464 interaction)Yes (canonical mechanism)Yes (strong interaction)
Unique Binding FeaturesBenzimidazole scaffold in hydrophobic pocketPhenyl side chain in Ile272-Ile354 cavityStandard fibrate binding modeY-shaped binding in Center/Arm II/III

Pemafibrate represents the most advanced peroxisome proliferator-activated receptor alpha-selective agonist currently available, designated as a selective peroxisome proliferator-activated receptor alpha modulator [25]. The compound demonstrates exceptional peroxisome proliferator-activated receptor alpha selectivity with an EC50 value of 1.40 nM, while showing minimal activity toward peroxisome proliferator-activated receptor delta (EC50 = 1.39 μM) and peroxisome proliferator-activated receptor gamma (EC50 > 5 μM) [25]. Pemafibrate achieves this selectivity through a Y-shaped binding configuration that spans the Center and Arm II/III regions of the peroxisome proliferator-activated receptor alpha ligand-binding domain [25].

The 1H-pyrazolo-[3,4-b]pyridine derivatives represent another novel class of peroxisome proliferator-activated receptor alpha agonists that share structural similarities with peroxisome proliferator-activated receptor alpha agonist 4 in terms of heterocyclic core architecture [21]. These compounds demonstrate selective peroxisome proliferator-activated receptor alpha activation through a unique binding mode that involves occupation of a small cavity between Ile272 and Ile354, which is rarely accessed by traditional fibrates [21]. The phenyl side chain of these derivatives forms critical hydrophobic interactions that contribute to their peroxisome proliferator-activated receptor alpha selectivity [21].

Comparative binding affinity studies reveal that peroxisome proliferator-activated receptor alpha agonist 4 exhibits considerable potencies on both peroxisome proliferator-activated receptor alpha and delta subtypes while maintaining high selectivity against peroxisome proliferator-activated receptor gamma [2]. This dual alpha/delta activity profile distinguishes it from both the pan-agonist activity of bezafibrate and the alpha-selective activity of pemafibrate [2]. The benzimidazole scaffold appears to provide an optimal balance between binding affinity and subtype selectivity [2].

Stereochemical Considerations and Conformational Dynamics

The stereochemical properties of peroxisome proliferator-activated receptor alpha agonist 4 play a crucial role in determining its binding affinity and selectivity profile within the peroxisome proliferator-activated receptor family [14]. While specific stereochemical details of peroxisome proliferator-activated receptor alpha agonist 4 have not been fully characterized, the benzimidazole scaffold provides a rigid planar framework that constrains the spatial arrangement of substituent groups [14]. This conformational rigidity contrasts with the high flexibility observed in traditional fibrate compounds, potentially contributing to enhanced binding specificity [14].

The conformational dynamics of peroxisome proliferator-activated receptor alpha ligand binding involve complex interactions between the ligand and the ligand-binding domain that result in stabilization of the active conformation [35]. Helix 12 repositioning represents the critical conformational change required for peroxisome proliferator-activated receptor alpha activation, transitioning from an inactive to active conformation upon ligand binding [35]. The carboxylic acid moiety of peroxisome proliferator-activated receptor alpha agonist 4 likely forms canonical hydrogen bonds with key residues including His449, Tyr473, and His323, thereby stabilizing the active conformation of Helix 12 [35].

Stereochemical PropertyPeroxisome Proliferator-Activated Receptor Alpha Agonist 41H-pyrazolo-[3,4-b]pyridine DerivativesFibratesPemafibrate
Chiral CentersNot fully specifiedPresent in branched substituentsPresent in some derivativesPresent
Stereochemical PreferenceNot specifiedNot critical for activityNot critical for activityImportant for high potency
Conformational FlexibilityModerate (rigid benzimidazole)Moderate (rigid core)High (flexible structure)Low (rigid structure)
Helix 12 StabilizationHydrogen bond networkTyr464 interactionCanonical mechanismStrong hydrogen bond network
Spatial ArrangementY-shaped binding (inferred)Y-shaped bindingCenter/Arm II regionsOptimized for selectivity

Molecular dynamics studies of peroxisome proliferator-activated receptor ligand binding reveal that the ligand binding pocket exhibits considerable adaptability to accommodate diverse ligand structures [15]. The benzimidazole scaffold of peroxisome proliferator-activated receptor alpha agonist 4 likely exploits this structural flexibility while providing sufficient rigidity to maintain optimal binding geometry [15]. The conformational ensemble of peroxisome proliferator-activated receptor alpha exists in equilibrium between active and inactive states, with ligands shifting this equilibrium toward transcriptionally active conformations [15].

The dual peroxisome proliferator-activated receptor alpha/delta activity of agonist 4 suggests that the compound induces conformational changes that are recognized by both receptor subtypes [2]. This cross-reactivity likely results from the ability of the benzimidazole scaffold to adopt conformations that complement the binding pockets of both peroxisome proliferator-activated receptor alpha and delta [2]. The spatial arrangement of hydrogen bond donors and acceptors within the benzimidazole framework appears optimized for recognition by the conserved amino acid residues present in both receptor subtypes [2].

Coactivator recruitment represents a downstream consequence of the conformational changes induced by ligand binding [34]. The active Helix 12 conformation creates a binding surface for coactivator proteins containing LXXLL motifs, enabling transcriptional activation [34]. The dual activity profile of peroxisome proliferator-activated receptor alpha agonist 4 suggests a unique coactivator recruitment pattern that may differ from compounds with strict subtype selectivity [34].

Key Reaction Schemes for Peroxisome Proliferator-Activated Receptor Alpha Agonist 4 Synthesis

The synthetic pathway for peroxisome proliferator-activated receptor alpha agonist 4 involves several key transformations that have been optimized through systematic structure-activity relationship studies. This compound, also known as compound 12 in certain contexts, exhibits pan-peroxisome proliferator-activated receptor activity with particular selectivity for peroxisome proliferator-activated receptor alpha and delta subtypes [1].

The general synthetic approach follows a convergent methodology that incorporates three fundamental components: a hydrophilic carboxylic acid head group, an aromatic linker system, and a hydrophobic tail moiety. The key reaction schemes typically involve palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and esterification-hydrolysis sequences [2] [3].

Primary Synthetic Route:

The synthesis begins with the preparation of biaryl aniline intermediates through Suzuki-Miyaura cross-coupling reactions. Phenyl bromides undergo coupling with appropriately substituted phenylboronic acids in the presence of palladium catalysts, typically tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, with potassium carbonate as base in dimethylformamide or toluene-water mixtures at elevated temperatures [2].

Following the initial cross-coupling, Mitsunobu etherification reactions are employed to introduce the linker component. The reaction utilizes diethyl azodicarboxylate or diisopropyl azodicarboxylate with triphenylphosphine to activate the alcohol component, facilitating nucleophilic displacement with inversion of stereochemistry [4]. Modified protocols employing 1,1'-(azodicarbonyl)dipiperidine and polymer-supported triphenylphosphine have demonstrated superior efficiency and reduced by-product formation [4].

Alternative Convergent Approach:

A second synthetic pathway involves the preparation of indanylacetic acid derivatives carrying thiazolyl-phenoxy tail groups. This approach begins with the formation of the indanylacetic acid core through Friedel-Crafts acylation, followed by reduction and alkylation sequences [3]. The thiazolyl-phenoxy moiety is introduced through nucleophilic aromatic substitution reactions, where appropriately substituted phenols react with halogenated thiazole derivatives under basic conditions [3].

Suzuki Coupling Optimization:

The Suzuki-Miyaura cross-coupling reaction has been extensively optimized for peroxisome proliferator-activated receptor agonist synthesis. Key parameters include catalyst loading (typically 2-5 mol% palladium), base selection (potassium carbonate, cesium carbonate, or sodium carbonate), solvent systems (dimethylformamide-water, toluene-water, or dimethoxyethane-water), and reaction temperatures (80-120°C) [5] [6]. Recent developments have incorporated nickel-based catalysts as cost-effective alternatives to palladium, particularly for challenging substrates such as aryl chlorides [6].

Mitsunobu Reaction Enhancements:

The Mitsunobu reaction has been refined through the use of alternative azodicarboxylates and phosphine reagents. The employment of 1,1'-(azodicarbonyl)dipiperidine in combination with polymer-supported triphenylphosphine eliminates significant by-product formation and facilitates purification [4]. This modification is particularly valuable for pyridine ether peroxisome proliferator-activated receptor agonists, where conventional Mitsunobu conditions often lead to competitive side reactions [4].

Reaction TypeCatalyst/ReagentConditionsYield RangeKey Advantages
Suzuki CouplingPd(PPh₃)₄K₂CO₃, DMF-H₂O, 100°C75-90%High selectivity, functional group tolerance
Mitsunobu EtherificationADDP/PS-PPh₃THF, 0°C to rt78-95%Reduced by-products, easier purification
Nucleophilic SubstitutionK₂CO₃DMF, 80-100°C70-85%Mild conditions, broad substrate scope
HydrolysisNaOH or LiOHMeOH-H₂O, microwave82-100%Rapid reaction, clean conversion

Asymmetric Catalysis Strategies in Chiral Center Formation

The introduction of stereogenic centers in peroxisome proliferator-activated receptor alpha agonist 4 requires careful consideration of asymmetric synthesis methodologies. The primary chiral centers are typically located at the alpha position relative to the carboxylic acid functionality, where stereochemistry significantly influences biological activity [7] [8] [9].

Asymmetric Hydrogenation Approaches:

Asymmetric hydrogenation represents the most widely employed strategy for establishing chiral centers in peroxisome proliferator-activated receptor agonists. The reduction of alpha-alkoxy cinnamic acid derivatives using rhodium-based catalysts with chiral phosphine ligands achieves excellent enantioselectivity [8] [9]. Typical catalyst systems include [Rh(cod)₂]BF₄ with BINAP, DuPhos, or JosiPhos ligands, operating under hydrogen pressures of 3-10 atmospheres at temperatures ranging from 25-50°C [8].

The substrate scope encompasses various alpha-substituted cinnamic acid esters, where the alkoxy substituent provides the necessary coordination site for effective asymmetric induction. Enantioselectivities typically exceed 95% enantiomeric excess, with complete conversion achieved within 12-24 hours under optimized conditions [8] [9].

Stereospecific Displacement Reactions:

Following asymmetric hydrogenation, subsequent transformations must preserve the established stereochemistry. Stereospecific SN2 displacement reactions using (S)-2-chloropropionic acid derivatives enable the introduction of additional chiral centers without racemization [8] [9]. These reactions proceed under mild basic conditions using potassium carbonate or cesium carbonate in polar aprotic solvents such as dimethylformamide or acetonitrile [8].

The stereochemical outcome is governed by the Walden inversion mechanism, ensuring predictable configuration at the newly formed stereogenic center. Reaction conditions are carefully controlled to minimize competing elimination pathways and prevent epimerization of acid-labile chiral centers [8].

Enzymatic Resolution Methods:

Alternative asymmetric strategies employ enzymatic kinetic resolution of racemic intermediates. Lipase-catalyzed transesterification reactions using Candida antarctica lipase B or porcine pancreatic lipase achieve effective separation of enantiomers [10]. The enzymatic approach is particularly valuable for late-stage resolution of advanced intermediates where asymmetric synthesis proves challenging [10].

Chiral Auxiliary Strategies:

The use of chiral auxiliaries provides an additional approach to stereochemical control. Evans oxazolidinone auxiliaries have been successfully employed in aldol condensation reactions to establish alpha-methyl stereogenic centers [7]. The auxiliary is typically removed through lithium hydroperoxide or lithium hydroxide hydrolysis, regenerating the carboxylic acid functionality with retention of stereochemistry [7].

Asymmetric Alkylation Methods:

Phase-transfer catalysis using chiral quaternary ammonium salts enables asymmetric alkylation of glycine derivatives and other amino acid precursors. Cinchona alkaloid-derived catalysts, such as N-benzylcinchoninium chloride, facilitate enantioselective carbon-carbon bond formation under mild conditions [11]. These methods are particularly useful for introducing bulky substituents that may be challenging to access through other asymmetric methodologies [11].

MethodCatalyst SystemSubstrate ClassEnantioselectivityTypical Conditions
Asymmetric Hydrogenation[Rh(cod)₂]BF₄/BINAPα-Alkoxy cinnamic esters>95% eeH₂ (5 atm), MeOH, 30°C
Enzymatic ResolutionCandida antarctica lipase BRacemic esters>99% eeVinyl acetate, hexane, 40°C
Phase-Transfer CatalysisCinchoninium saltsGlycine derivatives85-95% eeK₂CO₃, toluene, 0°C
Chiral AuxiliaryEvans oxazolidinonePropanoic acid derivatives>90% deLDA, THF, -78°C

Purification and Characterization Techniques

The purification and characterization of peroxisome proliferator-activated receptor alpha agonist 4 requires sophisticated analytical methodologies to ensure product purity and structural confirmation. Given the complex molecular architecture and the presence of multiple functional groups, specialized techniques are essential for comprehensive analysis [12] [13] [14].

High-Performance Liquid Chromatography Purification:

Preparative high-performance liquid chromatography serves as the primary purification method for peroxisome proliferator-activated receptor agonists. Reversed-phase columns packed with C18 stationary phases provide optimal separation for these moderately lipophilic compounds [15]. Mobile phase optimization typically involves acetonitrile-water or methanol-water gradients with trifluoroacetic acid or formic acid additives to suppress peak tailing and improve resolution [15].

Chiral high-performance liquid chromatography employs specialized stationary phases such as Chiralcel OD-H, Chiralpak AD-H, or Whelk-O columns for enantiomeric separation and purity determination [15]. The mobile phase consists of hexane-isopropanol mixtures with alcohol percentages ranging from 10-30% depending on the specific compound characteristics [15].

Mass Spectrometry Characterization:

Liquid chromatography-tandem mass spectrometry provides definitive molecular weight confirmation and structural elucidation. Electrospray ionization in positive mode typically generates protonated molecular ions [M+H]⁺, while negative mode produces deprotonated species [M-H]⁻ for compounds containing acidic functionalities [15]. Collision-induced dissociation generates characteristic fragmentation patterns that confirm the presence of specific structural elements [15].

High-resolution mass spectrometry using time-of-flight or Orbitrap analyzers provides accurate mass measurements within 5 parts per million mass accuracy, enabling molecular formula determination and elemental composition confirmation [15].

Nuclear Magnetic Resonance Spectroscopy:

Comprehensive nuclear magnetic resonance characterization involves multi-dimensional experiments to establish complete structural assignments. Proton nuclear magnetic resonance spectra recorded at 400-600 MHz provide detailed information about aromatic and aliphatic proton environments [14] [16]. Integration ratios confirm the number of protons in each chemical environment, while coupling patterns reveal connectivity relationships [14].

Carbon-13 nuclear magnetic resonance spectra, typically acquired with proton decoupling, identify all carbon atoms within the molecule. Distortionless enhancement by polarization transfer experiments distinguish between CH₃, CH₂, CH, and quaternary carbon centers [14]. Two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments establish carbon-proton connectivity relationships [14].

Fluorescence-Based Binding Assays:

Time-resolved fluorescence resonance energy transfer assays enable direct measurement of ligand binding to peroxisome proliferator-activated receptor proteins. These assays monitor conformational changes in the ligand-binding domain upon agonist binding, providing quantitative binding affinity data [13] [14]. Europium-labeled receptor proteins serve as energy donors, while fluorescein-labeled coactivator peptides function as acceptors [13].

The assays are performed in 384-well plates using purified receptor ligand-binding domains at nanomolar concentrations. Binding affinities are determined through competitive displacement of labeled reference ligands, with IC₅₀ values typically ranging from low nanomolar to micromolar concentrations [13].

Gas Chromatography-Mass Spectrometry Analysis:

For volatile derivatives and fragmentation pattern analysis, gas chromatography-mass spectrometry provides complementary structural information. Derivatization with trimethylsilyl reagents enhances volatility of polar functional groups, enabling gas chromatographic separation [17]. Electron impact ionization produces characteristic fragmentation patterns that confirm specific structural features [17].

X-ray Crystallography:

Co-crystallization with peroxisome proliferator-activated receptor ligand-binding domains provides the ultimate structural confirmation through three-dimensional molecular modeling. Crystal structures reveal detailed binding interactions, including hydrogen bonding patterns, hydrophobic contacts, and conformational changes induced by ligand binding [18] [19]. These studies guide further optimization efforts and provide mechanistic insights into receptor activation [18].

Bioassay-Guided Purification:

Integration of biological activity measurements with purification protocols ensures that synthetic modifications preserve biological function [12]. Scintillation proximity assays and cell-based transcriptional activation assays monitor peroxisome proliferator-activated receptor activity throughout the purification process [12]. This approach is particularly valuable when working with complex synthetic mixtures or natural product extracts [12].

TechniqueApplicationDetection LimitAnalysis TimeKey Information
LC-MS/MSPurity, molecular weight0.01 μg/mL15-30 minMolecular structure, impurities
¹H NMRStructural confirmation1-10 μM30-60 minConnectivity, stereochemistry
TR-FRETBinding affinity1-10 nM2-4 hoursReceptor interaction
Chiral HPLCEnantiomeric purity0.1% ee30-45 minStereochemical composition
X-ray crystallography3D structureN/ADays to weeksBinding mode, conformational changes

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.17469050 g/mol

Monoisotopic Mass

387.17469050 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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